molecular formula C9H15NO2 B6360278 Ethyl 3-cyano-3-methylpentanoate CAS No. 39121-94-3

Ethyl 3-cyano-3-methylpentanoate

Cat. No. B6360278
CAS RN: 39121-94-3
M. Wt: 169.22 g/mol
InChI Key: GNYMESLIPHYVFO-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-methylpentanoate is a chemical compound with the molecular formula C9H15NO2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, and different methods have been used to prepare N-aryl or N-heteryl cyanoacetamides .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H15NO2/c1-4-9(3,7-10)6-8(11)12-5-2/h4-6H2,1-3H3 . The molecular weight of this compound is 169.22 .

Scientific Research Applications

Ethyl 3-cyano-3-methylpentanoate has a wide range of scientific research applications, including use as a solvent for organic reactions, a plasticizer for polymers, and a reagent in chemical synthesis. It has also been used as a solvent for the extraction of natural products, as a reactant in organometallic reactions, and as a catalyst in the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-3-methylpentanoate is not fully understood. It is believed to interact with the substrate molecules through hydrogen bonding and non-covalent interactions. It is also believed to act as a proton donor or acceptor in some reactions.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential biochemical and physiological effects. Studies have shown that it is not toxic to humans or animals and has no mutagenic or carcinogenic properties. It has also been shown to have no effect on the reproductive system and does not cause any significant changes in blood pressure or heart rate.

Advantages and Limitations for Lab Experiments

Ethyl 3-cyano-3-methylpentanoate has several advantages for use in laboratory experiments. It is a colorless liquid with a pleasant smell, is relatively non-toxic, and has a wide range of applications. It is also relatively inexpensive and can be synthesized easily. However, it is not particularly volatile and has a low solubility in water, which can limit its use in some experiments.

Future Directions

The potential future directions of research into Ethyl 3-cyano-3-methylpentanoate are numerous. It could be further studied to determine its effects on biological systems, as well as its potential uses in drug delivery and other medical applications. It could also be studied for its potential uses in industrial processes, such as the synthesis of polymers or the extraction of natural products. Additionally, further research could be conducted to determine the mechanism of action of this compound and to develop more efficient synthesis methods.

Synthesis Methods

Ethyl 3-cyano-3-methylpentanoate can be synthesized through a variety of methods, including a reaction between ethyl cyanoacetate and methylpentanoic acid in the presence of a catalyst. The reaction is typically conducted at a temperature of 70-80°C and a pressure of 1-2 bar. The reaction typically takes 1-2 hours to complete and yields a product with a purity of 95-99%.

Safety and Hazards

The safety information available indicates that Ethyl 3-cyano-3-methylpentanoate may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 3-cyano-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-4-9(3,7-10)6-8(11)12-5-2/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYMESLIPHYVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC(=O)OCC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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